molecular formula C12H16ClIO B8590185 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene

1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene

Cat. No.: B8590185
M. Wt: 338.61 g/mol
InChI Key: ZCMWKIKGQJKGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene is an organic compound with the molecular formula C12H16ClIO. It is a substituted benzene derivative, characterized by the presence of tert-butyl, chloro, ethoxy, and iodo groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with various functional groups. The process may involve:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Substitution of the diazonium group with a halogen (iodine in this case).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The iodo group can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of compounds like 1-tert-butyl-2-chloro-5-ethoxybenzene.

    Oxidation: Formation of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzaldehyde.

    Reduction: Formation of 1-tert-butyl-2-chloro-5-ethoxybenzene.

Scientific Research Applications

1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-2-chloro-4-iodobenzene: Lacks the ethoxy group, which affects its solubility and reactivity.

    1-tert-butyl-2-chloro-5-methoxy-4-iodobenzene: Has a methoxy group instead of an ethoxy group, leading to different electronic effects.

    1-tert-butyl-2-bromo-5-ethoxy-4-iodobenzene: Contains a bromo group instead of a chloro group, altering its reactivity in substitution reactions.

Uniqueness

1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both chloro and iodo groups allows for selective substitution reactions, while the ethoxy group enhances its solubility and interaction with polar solvents.

Properties

Molecular Formula

C12H16ClIO

Molecular Weight

338.61 g/mol

IUPAC Name

1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene

InChI

InChI=1S/C12H16ClIO/c1-5-15-11-6-8(12(2,3)4)9(13)7-10(11)14/h6-7H,5H2,1-4H3

InChI Key

ZCMWKIKGQJKGTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(C)(C)C)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (8.0 g, 58.0 mmol) and iodoethane (3.0 mL, 37.7 mmol) were added to a stirred solution of 5-t-butyl-4-chloro-2-iodophenol (2.4 g, 8.1 mmol; prepared according to Fukata et al. Bull. Chem. Soc. Jpn. 1994, 67, 592-594) in 2-butanone (50 mL). The resulting mixture was heated in an oil bath (80° C.) for 16 h and then allowed to cool. The solution was concentrated and redisolved in methylene chloride. The organic layer was washed with water, brine, dried over anhydrous magnesium sulfate and concentrated to give 4-tert-butyl-5-chloro-2-ethoxy-1-iodobenzene (2.2 g, 85%) as a yellow oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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